Superior In Vivo Antitumor Efficacy vs. Epacadostat Despite 100-Fold Weaker In Vitro IC50
LW106 produced a 68% reduction in Lewis lung carcinoma tumor weight at 80 mg/kg/day i.p., compared to only 51% for epacadostat at the identical dose and route, representing a 17-percentage-point superiority (P < 0.05) [1]. In the B16F10 melanoma model, LW106 achieved 65% tumor weight reduction versus 50% for epacadostat (both at 80 mg/kg/day i.p.) [1]. Notably, this efficacy advantage occurs despite LW106 having a cellular IDO1 IC50 of 1.57 μM in IFN-γ-stimulated HeLa cells, versus epacadostat's IC50 of approximately 10–20 nM in the same cellular context—a >100-fold potency deficit in vitro that is paradoxically inverted in vivo [1][2]. LW106 dose-dependently inhibited tumor outgrowth across 20, 40, and 80 mg/kg doses in both tumor models, with tumor weight reductions of 30%/54%/68% (Lewis lung) and 29%/52%/65% (B16F10) respectively [1]. No pathological changes were observed in vital organs (heart, liver, lung, kidney) at 80 mg/kg [1].
| Evidence Dimension | In vivo tumor weight reduction (Lewis lung carcinoma xenograft, C57BL/6 mice) |
|---|---|
| Target Compound Data | LW106 80 mg/kg/day i.p.: 68% reduction in tumor weight |
| Comparator Or Baseline | Epacadostat 80 mg/kg/day i.p.: 51% reduction in tumor weight |
| Quantified Difference | 17 percentage-point absolute superiority (68% vs. 51%; relative improvement of 33%) |
| Conditions | C57BL/6 mice, s.c. Lewis lung carcinoma (6×10⁵ cells), treatment days 6–24 post-inoculation, i.p. daily dosing; tumor weight measured at endpoint |
Why This Matters
Procurement decisions for in vivo IDO1 studies should prioritize antitumor efficacy data over in vitro IC50 values, as LW106's in vivo superiority is quantitatively demonstrated in two independent syngeneic tumor models against the clinical-stage benchmark epacadostat.
- [1] Fu R, et al. Br J Pharmacol. 2018;175(14):3034-3049. doi:10.1111/bph.14351 View Source
- [2] IUPHAR/BPS Guide to Pharmacology. LW106 Ligand Page: IC50 1.57 μM (pIC50 5.8) in IFNγ-stimulated HeLa cells. Notes superior in vivo efficacy vs. epacadostat despite weaker in vitro potency. View Source
